1-Methoxy-3-methylcyclohexane-1-carboxylic acid
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Overview
Description
1-Methoxy-3-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexane, characterized by the presence of a methoxy group and a carboxylic acid group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst, followed by methylation of the resulting ester. Another method includes the oxidation of 1-methoxy-3-methylcyclohexane using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-Methoxy-3-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neuronal activity and protecting against oxidative stress.
Comparison with Similar Compounds
1-Methoxy-3-methylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Methylcyclohexanecarboxylic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methylcyclohexanecarboxylic acid: Similar structure but without the methoxy group, affecting its chemical behavior and applications.
Cyclohexanecarboxylic acid: The parent compound, which serves as a precursor for various derivatives, including this compound.
The presence of the methoxy group in this compound imparts unique chemical properties, making it distinct from its analogs and useful in specific applications.
Biological Activity
1-Methoxy-3-methylcyclohexane-1-carboxylic acid is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings and data tables.
This compound features a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) attached to a cyclohexane ring. Its molecular formula is C₉H₁₈O₃, which contributes to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy group enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems. The carboxylic acid moiety may facilitate hydrogen bonding interactions with target proteins, affecting their conformation and activity .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to the inhibition of bacterial cell wall synthesis.
- Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways. For instance, it showed inhibitory effects on cyclooxygenase enzymes, suggesting potential anti-inflammatory applications .
- Neuroprotective Effects : In vitro studies revealed that the compound may promote neuronal survival in models of oxidative stress, indicating possible neuroprotective properties .
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods, including oxidation reactions where the corresponding aldehyde is converted to the carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. Optimization studies have shown that reaction conditions significantly affect yield and purity, with solvent choice playing a crucial role in reaction efficiency .
Table 1: Synthesis Conditions and Yields
Reaction Conditions | Yield (%) |
---|---|
Acetonitrile as solvent | 53 |
Dimethylformamide as solvent | 58 |
Acetone: CH₃CN (2.5:1) | 69 |
Applications in Research
The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules with potential therapeutic properties. Its derivatives are being explored for applications in drug development, particularly in creating anti-inflammatory and antimicrobial agents .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-methoxy-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-7-4-3-5-9(6-7,12-2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
CHPHIKDJUKGCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C(=O)O)OC |
Origin of Product |
United States |
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